
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate is an organic compound with the molecular formula C5H8F2O3 It is a derivative of propanoic acid, where two hydrogen atoms are replaced by fluorine atoms and the hydroxyl groups are attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoroacetoacetate with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which ethyl 2,2-difluoro-3,3-dihydroxypropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-3-hydroxypropanoate: This compound lacks one hydroxyl group, resulting in different chemical properties and reactivity.
Ethyl 2,2-difluoro-3,3-dimethoxypropanoate: The hydroxyl groups are replaced with methoxy groups, altering the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
143698-04-8 |
|---|---|
Fórmula molecular |
C5H8F2O4 |
Peso molecular |
170.11 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-3,3-dihydroxypropanoate |
InChI |
InChI=1S/C5H8F2O4/c1-2-11-4(10)5(6,7)3(8)9/h3,8-9H,2H2,1H3 |
Clave InChI |
YWVCCFMHYOCGMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
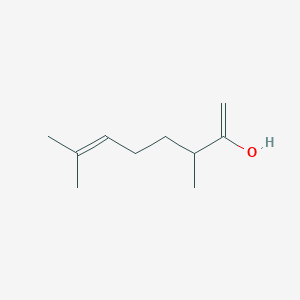
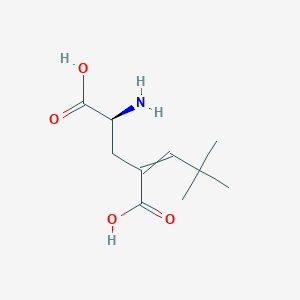
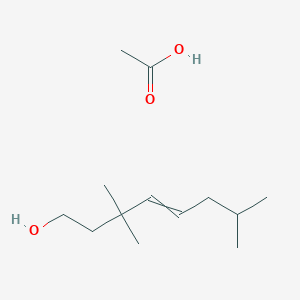
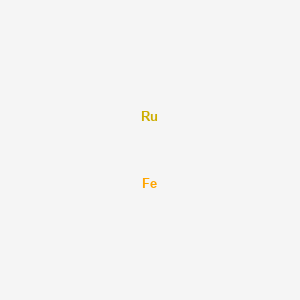
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
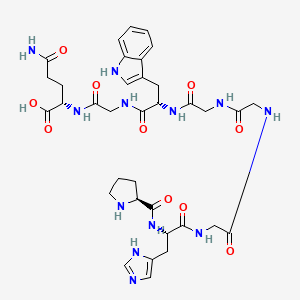
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
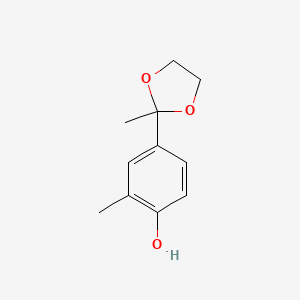
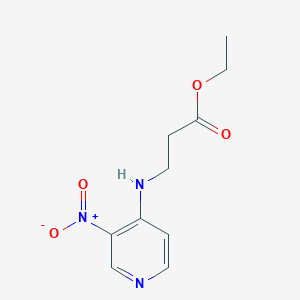
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
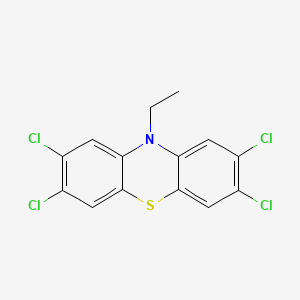
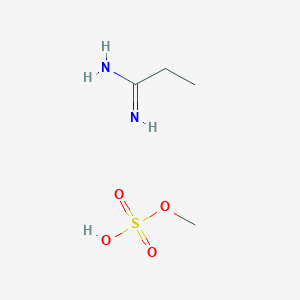
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
